molecular formula C8H12O2 B1607157 Cyclohept-4-enecarboxylic acid CAS No. 1614-73-9

Cyclohept-4-enecarboxylic acid

Cat. No.: B1607157
CAS No.: 1614-73-9
M. Wt: 140.18 g/mol
InChI Key: MVALBWJIVQGSGK-UHFFFAOYSA-N
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Description

Cyclohept-4-enecarboxylic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a seven-membered ring containing a double bond and a carboxylic acid functional group

Preparation Methods

Cyclohept-4-enecarboxylic acid can be synthesized through several methods. One common laboratory method involves the oxidation of cyclohept-4-en-1-ol using an oxidizing agent such as potassium permanganate . This reaction typically occurs under controlled conditions to ensure the selective formation of the carboxylic acid group.

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. specific details on industrial production methods are less commonly documented in publicly accessible sources.

Chemical Reactions Analysis

Cyclohept-4-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The double bond in the cycloheptene ring allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or hydrogen chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohept-4-enecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and their derivatives.

    Medicine: Research into this compound derivatives may lead to the development of new pharmaceuticals with specific biological activities.

    Industry: The compound’s reactivity makes it useful in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohept-4-enecarboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and carboxylic acid group are key sites of reactivity. The molecular targets and pathways involved vary based on the context of its use, such as in enzymatic studies or synthetic applications.

Comparison with Similar Compounds

Cyclohept-4-enecarboxylic acid can be compared to other cyclic carboxylic acids, such as cyclohexanecarboxylic acid and cyclooct-4-enecarboxylic acid. The presence of a double bond in this compound distinguishes it from cyclohexanecarboxylic acid, which lacks this feature. This double bond introduces additional reactivity and potential for diverse chemical transformations. Cyclooct-4-enecarboxylic acid, on the other hand, has a larger ring size, which can influence its chemical properties and reactivity.

Similar Compounds

  • Cyclohexanecarboxylic acid
  • Cyclooct-4-enecarboxylic acid
  • Cyclopent-4-enecarboxylic acid

These compounds share structural similarities but differ in ring size and the presence or absence of double bonds, which affect their chemical behavior and applications.

Properties

IUPAC Name

cyclohept-4-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1-2,7H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVALBWJIVQGSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303523
Record name Cyclohept-4-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-73-9
Record name 1614-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohept-4-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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